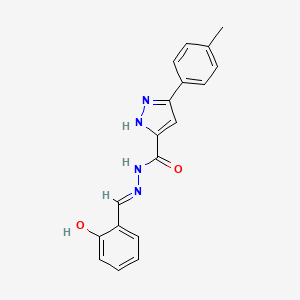![molecular formula C20H34N2O B6063902 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol, also known as JB-93182, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of compounds known as beta-adrenergic receptor blockers, which are commonly used in the treatment of cardiovascular diseases. In
Mecanismo De Acción
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating the heart rate, blood pressure, and other physiological functions. By blocking these receptors, this compound can reduce the workload on the heart and lower blood pressure. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Reduction in heart rate and blood pressure
2. Inhibition of tumor cell growth
3. Neuroprotective effects
4. Anti-inflammatory and antioxidant properties
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol in lab experiments is its specificity for beta-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several areas where further research on 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol is warranted. Some of the future directions for this compound include:
1. Investigating its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Studying its anti-tumor properties and exploring its potential as a cancer treatment.
3. Investigating its neuroprotective effects and potential use in the treatment of neurological disorders such as Parkinson's disease.
4. Further exploring its anti-inflammatory and antioxidant properties and their potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Its mechanism of action involves blocking beta-adrenergic receptors and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, further research on this compound is warranted to explore its potential in various therapeutic applications.
Métodos De Síntesis
The synthesis of 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol involves the reaction of 1-benzyl-4-piperidone with 2-methyl-2-heptanol in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired compound as a white crystalline solid with a melting point of 194-196°C.
Aplicaciones Científicas De Investigación
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol has been studied extensively for its potential therapeutic applications. Some of the areas where this compound has shown promise include:
1. Cardiovascular diseases: this compound has been shown to be an effective beta-adrenergic receptor blocker, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Cancer: Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells in vitro.
3. Neurological disorders: this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
6-[(1-benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-17(8-7-13-20(2,3)23)21-19-11-14-22(15-12-19)16-18-9-5-4-6-10-18/h4-6,9-10,17,19,21,23H,7-8,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXPYFBSTADPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(benzyloxy)-1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B6063825.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6063837.png)
![N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6063847.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-N-(4-pyridinylmethyl)-2-buten-1-amine](/img/structure/B6063853.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6063861.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6063865.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6063867.png)
![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
![N-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B6063876.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)
![1-(2-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6063910.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B6063913.png)
![N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B6063917.png)